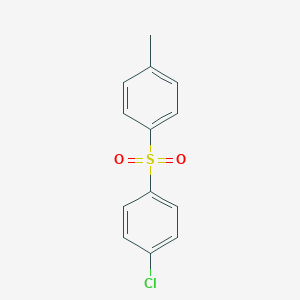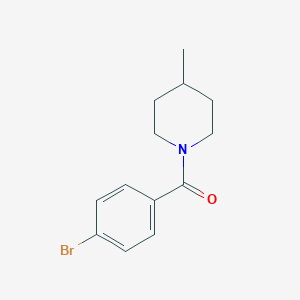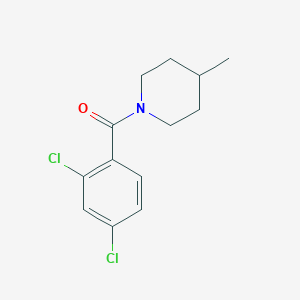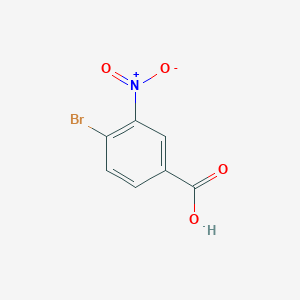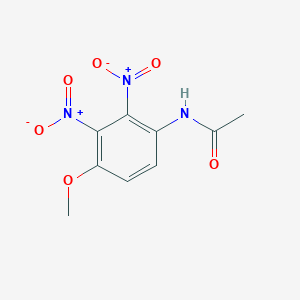![molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5](/img/structure/B181213.png)
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (MTBD) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit various biological activities.
Mechanism Of Action
The exact mechanism of action of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of certain receptors in the brain. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages And Limitations For Lab Experiments
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also some limitations to its use. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential applications in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to determine the safety and efficacy of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine in humans, particularly in clinical trials.
Scientific Research Applications
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to exhibit antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.
properties
CAS RN |
123018-23-5 |
|---|---|
Product Name |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
LSIWGVDWJZZPPD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
synonyms |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

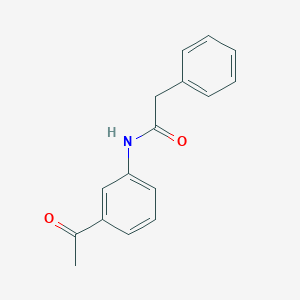
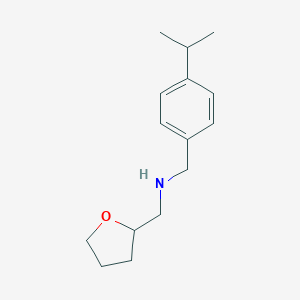
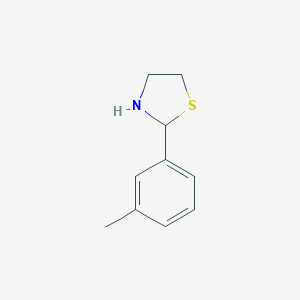
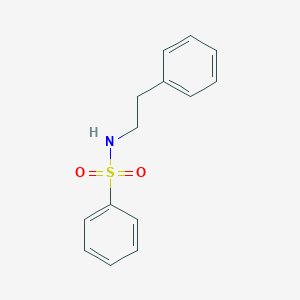
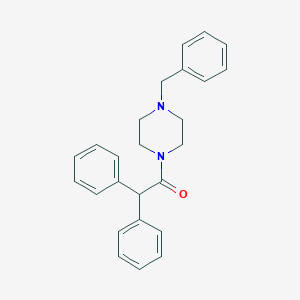
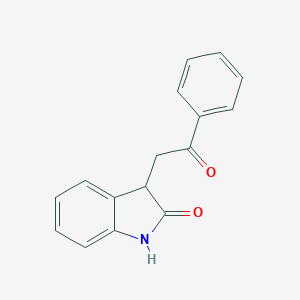

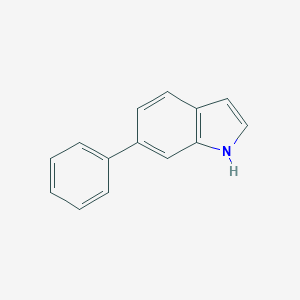
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
